molecular formula C12H15Cl2N B13524757 4-[(3,5-Dichlorophenyl)methyl]piperidine

4-[(3,5-Dichlorophenyl)methyl]piperidine

Cat. No.: B13524757
M. Wt: 244.16 g/mol
InChI Key: RSAXHWAVEKDQFE-UHFFFAOYSA-N
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Description

4-[(3,5-Dichlorophenyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3,5-dichlorophenyl group attached to the piperidine ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dichlorophenyl)methyl]piperidine typically involves the reaction of 3,5-dichlorobenzyl chloride with piperidine under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dichlorophenyl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(3,5-Dichlorophenyl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dichlorophenyl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dichlorophenyl)methyl]piperidine
  • 4-[(2,5-Dichlorophenyl)methyl]piperidine
  • 4-[(3,5-Difluorophenyl)methyl]piperidine

Uniqueness

4-[(3,5-Dichlorophenyl)methyl]piperidine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dichlorophenyl group can enhance its stability and interaction with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C12H15Cl2N

Molecular Weight

244.16 g/mol

IUPAC Name

4-[(3,5-dichlorophenyl)methyl]piperidine

InChI

InChI=1S/C12H15Cl2N/c13-11-6-10(7-12(14)8-11)5-9-1-3-15-4-2-9/h6-9,15H,1-5H2

InChI Key

RSAXHWAVEKDQFE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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